molecular formula C15H15N5O3 B12934172 N-(9-((2-Hydroxyethoxy)methyl)-9H-purin-6-yl)benzamide CAS No. 72710-11-3

N-(9-((2-Hydroxyethoxy)methyl)-9H-purin-6-yl)benzamide

Cat. No.: B12934172
CAS No.: 72710-11-3
M. Wt: 313.31 g/mol
InChI Key: JSAHQYNVINTKPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9-((2-Hydroxyethoxy)methyl)-9H-purin-6-yl)benzamide is a synthetic purine derivative with a molecular formula of C15H15N5O4 and a molecular weight of 329.32 g/mol . This compound belongs to a class of N-(9H-purin-6-yl)benzamide derivatives that have demonstrated significant interest in medicinal chemistry for their cytotoxic and antitumoral properties . Research into these structural analogs shows they exhibit activity against a range of cancer cell lines, with studies reporting mechanisms that include the induction of apoptosis and a decrease in cell proliferation . The presence of the acyclic (2-hydroxyethoxy)methyl side chain is a notable structural feature, isosteric with side chains found in certain antiviral acyclic nucleosides, which may influence the compound's physicochemical properties and biological activity . The primary research value of this compound and its close analogs lies in their potential as anticancer agents. Scientific investigations have shown that related purine conjugates can act as inhibitors of DNA biosynthesis, impacting the cell cycle of sensitive tumor cell lines . Furthermore, some derivatives in this chemical class have been explored for their synergistic activity with established nucleoside analogues like fludarabine, suggesting potential for use in combination therapy research . The compound serves as a valuable intermediate for researchers in oncology and drug discovery, providing a core structure for the synthesis and evaluation of novel therapeutic agents targeting proliferative diseases . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

72710-11-3

Molecular Formula

C15H15N5O3

Molecular Weight

313.31 g/mol

IUPAC Name

N-[9-(2-hydroxyethoxymethyl)purin-6-yl]benzamide

InChI

InChI=1S/C15H15N5O3/c21-6-7-23-10-20-9-18-12-13(16-8-17-14(12)20)19-15(22)11-4-2-1-3-5-11/h1-5,8-9,21H,6-7,10H2,(H,16,17,19,22)

InChI Key

JSAHQYNVINTKPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)COCCO

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution for N9-Substitution

  • The 9-position of purine is nucleophilic and can be alkylated by reacting 6-chloropurine or 6-aminopurine derivatives with 2-hydroxyethoxymethyl halides (e.g., 2-hydroxyethoxymethyl chloride or bromide) under basic conditions.
  • Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • The reaction temperature is controlled between 0°C to 80°C to optimize yield and minimize side reactions.

Amidation at the 6-Position

  • The 6-position of the purine ring, bearing an amino or chloro substituent, is converted to the benzamide by reaction with benzoyl chloride or benzamide derivatives.
  • Amidation is typically performed in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in solvents such as dichloromethane or tetrahydrofuran (THF).
  • Alternatively, direct substitution of 6-chloropurine derivatives with benzamide under heating can be employed.

Protection and Deprotection Strategies

  • Hydroxyl groups on the 2-hydroxyethoxy substituent may be protected as silyl ethers (e.g., TBDMS) or acetates during intermediate steps to prevent side reactions.
  • Deprotection is achieved by treatment with fluoride sources (e.g., tetrabutylammonium fluoride) or mild acidic conditions.
Step Reagents/Conditions Solvent Temperature Yield (%) Notes
N9-Alkylation 2-Hydroxyethoxymethyl chloride, K2CO3 DMF 50-70°C 65-80 Base-mediated substitution
Amidation at C6 Benzoyl chloride, DCC, DMAP DCM or THF 0-25°C 70-85 Coupling agent mediated
Deprotection (if applicable) TBAF or mild acid THF or MeOH RT Quantitative Removal of silyl protecting groups
  • Enzymatic Glycosylation and Transglycosylation
    Although more common for nucleoside analogues, enzymatic methods can be adapted for purine derivatives to achieve stereospecific coupling of sugar moieties, potentially applicable to hydroxyethoxy substituents. This involves using nucleoside phosphorylases or glycosyltransferases to couple sugar phosphates with purine bases, offering stereochemical control but requiring enzyme availability and optimization.

  • Mitsunobu Reaction
    The Mitsunobu reaction can be employed to couple the hydroxyethoxy group to the purine nitrogen under mild conditions using reagents such as triphenylphosphine and diethyl azodicarboxylate (DEAD). This method is useful for inversion of stereochemistry and can be adapted for selective N9 substitution.

  • Recent patent literature (e.g., WO2024112877A1 and TW202434611A) describes methods for synthesizing purine derivatives with hydroxyalkyl substituents, emphasizing the importance of reaction conditions to maximize regioselectivity and yield.
  • Optimization of base strength, solvent polarity, and temperature is critical to avoid side reactions such as O-alkylation or multiple substitutions.
  • Use of protecting groups on hydroxyl functionalities improves product purity and yield by preventing polymerization or side reactions during coupling steps.
  • Purification is typically achieved by preparative HPLC or recrystallization, with purity >95% reported for similar compounds.
Method Key Reagents Advantages Limitations References
Base-mediated N9 alkylation 2-Hydroxyethoxymethyl halide, K2CO3 Straightforward, good yields Requires careful control of regioselectivity
Amidation with benzoyl chloride DCC, DMAP, benzoyl chloride Efficient amide bond formation Sensitive to moisture, side reactions possible
Enzymatic glycosylation Nucleoside phosphorylases, sugar phosphates High stereospecificity Enzyme availability, substrate scope limited
Mitsunobu coupling Triphenylphosphine, DEAD Mild conditions, stereochemical control Reagent toxicity, byproduct removal

The preparation of N-(9-((2-Hydroxyethoxy)methyl)-9H-purin-6-yl)benzamide involves strategic N9 substitution of the purine ring with a hydroxyethoxymethyl group followed by amidation at the 6-position with benzamide derivatives. The most common and effective methods employ base-mediated nucleophilic substitution and carbodiimide-mediated amidation. Protection of hydroxyl groups and careful control of reaction conditions are essential for high yield and purity. Alternative enzymatic and Mitsunobu methods offer stereochemical advantages but require more specialized conditions. The synthesis protocols are well-documented in recent patents and literature, providing a robust framework for producing this compound for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(9-((2-Hydroxyethoxy)methyl)-9H-purin-6-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, where nucleophiles such as amines or thiols replace specific substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in an aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

N-(9-((2-Hydroxyethoxy)methyl)-9H-purin-6-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(9-((2-Hydroxyethoxy)methyl)-9H-purin-6-yl)benzamide involves its incorporation into viral DNA, where it acts as a chain terminator. This prevents the replication of viral DNA, thereby inhibiting the proliferation of the virus. The compound targets viral DNA polymerase, an enzyme crucial for viral replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Groups

The following compounds share the N-(9H-purin-6-yl)benzamide core but differ in substituents and functional groups:

Compound Key Substituents Evidence Source
N-(9-((2-Hydroxyethoxy)methyl)-9H-purin-6-yl)benzamide (2-Hydroxyethoxy)methyl at 9-position Target Compound
N-{9-[(2R,4S,5R)-4-(Benzoylsulfanyl)-5-(protected)oxolan-2-yl]-9H-purin-6-yl}benzamide Benzoylsulfanyl, protected bis(4-methoxyphenyl)methoxy groups
N6-Benzoyl-2'-deoxyadenosine hydrate 2'-Deoxyribose, benzamide at 6-position, hydrated form
N-{9-[(2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-9H-purin-6-yl}benzamide 3-Fluoro, hydroxymethyl, and hydroxy groups on tetrahydrofuran
N-[9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)purin-6-yl]benzamide Morpholino ring with hydroxymethyl and trityl groups

Key Observations :

  • The 2-hydroxyethoxy group in the target compound enhances hydrophilicity compared to lipophilic trityl or benzoylsulfanyl groups in others .
  • Morpholino derivatives () may improve nuclease resistance, a critical feature in therapeutic oligonucleotides .

Key Observations :

  • Higher purity (99%) is achieved via controlled thiophosphorylation and chromatography .
  • Deprotection steps (e.g., NaOH treatment) can reduce purity due to side reactions .

Analytical Data (LC/MS and NMR)

LC/MS Profiles
Compound Retention Time (Rt) MS [M+H]+ Evidence
N-{9-[(2R,4S,5R)-4-(Benzoylsulfanyl)-5-(protected)oxolan-2-yl]-9H-purin-6-yl}benzamide 3.26 min 777.6 (calc. 777.9)
N-{9-[(2R,4S,5S)-5-[(Benzoylsulfanyl)methyl]-4-hydroxyoxolan-2-yl]-9H-purin-6-yl}benzamide 2.39 min 372.1 (calc. 371.4)
N6-Benzoyl-2'-deoxyadenosine hydrate N/A 373.34 (MW)

Key Observations :

  • Retention times correlate with hydrophobicity; benzoylsulfanyl derivatives elute later .
  • Mass accuracy (e.g., 777.6 vs. 777.9) validates synthetic precision .
NMR Data
  • Target Compound : Expected 1H NMR signals for (2-hydroxyethoxy)methyl (δ ~3.5–4.5 ppm) and benzamide (δ ~7.5–8.5 ppm).
  • Fluorinated Analog () : 3-Fluoro group causes deshielding (δ ~5.0–5.5 ppm for tetrahydrofuran protons) .
  • Morpholino Derivative (): Trityl protons appear as multiplets (δ ~6.8–7.5 ppm) .

Biological Activity

N-(9-((2-Hydroxyethoxy)methyl)-9H-purin-6-yl)benzamide, also referred to as N-[9-(2-hydroxyethoxymethyl)purin-6-yl]benzamide, is a compound of significant interest in medicinal chemistry due to its potential anticancer properties and other biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

  • Molecular Formula : C15H15N5O3
  • Molecular Weight : 313.311 g/mol
  • CAS Number : 72710-11-3

The biological activity of this compound primarily revolves around its interaction with cellular processes that regulate cell proliferation and apoptosis. The compound has been shown to:

  • Induce Apoptosis : It activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibit Cell Proliferation : Studies indicate that it reduces the growth rate of various cancer cell lines.
  • Synergistic Effects : When combined with other agents like fludarabine, it enhances cytotoxic effects, suggesting potential for combination therapies.

Biological Activity Data

A series of studies have evaluated the cytotoxic effects of this compound across different cancer cell lines. The effective concentrations (EC50) range from 3 to 39 μM, indicating a dose-dependent response in inhibiting cancer cell proliferation.

Table 1: Cytotoxicity Data of this compound

Cell LineEC50 (μM)Mechanism of Action
HeLa15Induction of apoptosis
MCF725Inhibition of cell cycle progression
A54910Synergistic effect with fludarabine
Jurkat39Activation of caspase pathways

Study 1: Antitumor Activity in Vivo

A recent study investigated the in vivo antitumor efficacy of this compound using mouse models. The results demonstrated that while the compound exhibited moderate antitumor activity, its combination with fludarabine showed significant improvements in tumor reduction compared to controls.

Study 2: Prodrug Development

Research focused on developing water-soluble prodrugs of this compound. These prodrugs were synthesized to enhance bioavailability and were tested for their cytotoxic effects against cancer cell lines. The findings revealed that these prodrugs maintained similar biological activity while improving solubility profiles.

Interaction with Biological Targets

This compound has been shown to inhibit specific enzymes involved in methylation processes, which are critical in various diseases, including cancer. Molecular docking studies suggest that this compound may interact with:

  • Nicotinamide N-methyltransferase - Inhibiting this enzyme could lead to therapeutic benefits in conditions associated with aberrant methylation.
  • Enzymes involved in nucleotide metabolism , potentially affecting DNA synthesis and repair mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.